molecular formula C23H26N2O2S B1599621 (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine CAS No. 247923-40-6

(1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine

Cat. No. B1599621
M. Wt: 394.5 g/mol
InChI Key: NHQZWDCNEJJOGT-VXKWHMMOSA-N
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Description

(1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine, also known as TPSD, is a chiral diamine that has been widely used in the field of asymmetric catalysis. The compound has a unique structure that enables it to act as a chiral ligand, facilitating the formation of enantiomerically pure compounds. In

Mechanism Of Action

The mechanism of action of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine involves the formation of a complex with a metal catalyst. The complex then reacts with a substrate, resulting in the formation of an enantiomerically pure product. The chiral nature of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine enables it to induce chirality in the product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine. However, it has been reported that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity.

Advantages And Limitations For Lab Experiments

The use of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine in asymmetric catalysis offers several advantages. The compound is relatively easy to synthesize and is readily available. It is also highly effective in inducing chirality in the product. However, the use of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine in asymmetric catalysis has some limitations. The compound is relatively expensive, and the reaction conditions can be challenging to optimize.

Future Directions

There are several future directions for the use of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine in asymmetric catalysis. One area of research is the development of new ligands based on the (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine structure. Another area of research is the optimization of reaction conditions to improve the yield and selectivity of the reaction. Additionally, there is potential for the use of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine in the synthesis of new materials and the development of new drugs.

Scientific Research Applications

(1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine has been extensively used in asymmetric catalysis, particularly in the synthesis of chiral compounds. The compound acts as a chiral ligand, facilitating the formation of enantiomerically pure compounds. The use of (1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine in asymmetric catalysis has led to the development of new drugs, agrochemicals, and materials.

properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQZWDCNEJJOGT-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441928
Record name N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(-)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine

CAS RN

247923-40-6
Record name N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(-)-N-(2,4,6-Trimethylbenzenesulfonyl)-1,2-diphenylethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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